molecular formula C15H13N2NaO6S2 B6263993 sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate CAS No. 1007190-34-2

sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate

Cat. No.: B6263993
CAS No.: 1007190-34-2
M. Wt: 404.4
InChI Key:
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Description

Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a prop-2-enoate moiety, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate typically involves the reaction of 3-sulfamoylbenzoic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate compound. This intermediate is then reacted with sodium hydroxide and prop-2-enoic acid to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl groups can interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate is unique due to its dual sulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1007190-34-2

Molecular Formula

C15H13N2NaO6S2

Molecular Weight

404.4

Purity

85

Origin of Product

United States

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